
Tribromo(methanesulfonyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(methanesulfonyl)methane is an organosulfur compound with the molecular formula CBr3SO2CH3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromo(methanesulfonyl)methane can be synthesized through several methods. One common method involves the bromination of methanesulfonylmethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(methanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tribromo compound to less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated methanesulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Tribromo(methanesulfonyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bromine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other organosulfur compounds.
Wirkmechanismus
The mechanism of action of tribromo(methanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. These interactions can lead to various chemical transformations, depending on the specific conditions and reactants involved. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromomethane (Bromoform): Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylmethane: Contains the methanesulfonyl group but lacks bromine atoms.
Dibromo(methanesulfonyl)methane: Contains two bromine atoms and one methanesulfonyl group.
Uniqueness
Tribromo(methanesulfonyl)methane is unique due to the combination of three bromine atoms and a methanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
114020-03-0 |
|---|---|
Molekularformel |
C2H3Br3O2S |
Molekulargewicht |
330.82 g/mol |
IUPAC-Name |
tribromo(methylsulfonyl)methane |
InChI |
InChI=1S/C2H3Br3O2S/c1-8(6,7)2(3,4)5/h1H3 |
InChI-Schlüssel |
YRQQQUGGYRCRCE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


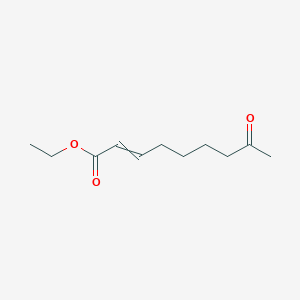
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)

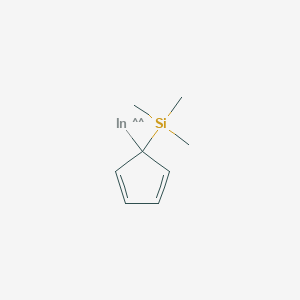
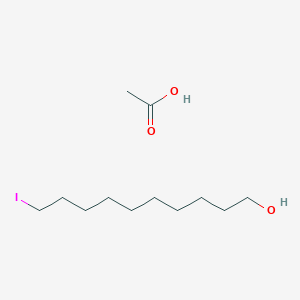

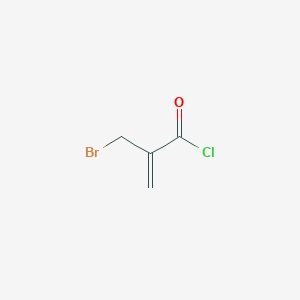
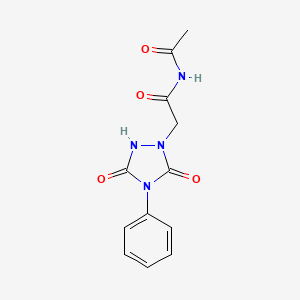


![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
